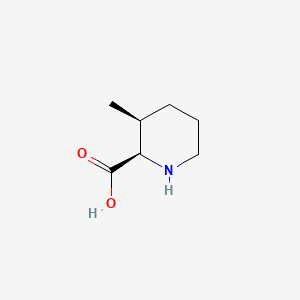

(2R,3S)-3-Methylpiperidine-2-carboxylic acid

Description

(2R,3S)-3-Methylpiperidine-2-carboxylic acid is a chiral piperidine derivative characterized by a six-membered nitrogen-containing ring with a methyl substituent at the 3-position and a carboxylic acid group at the 2-position. Its stereochemistry (2R,3S) confers distinct physicochemical and biological properties, making it relevant in pharmaceutical and biochemical research, particularly in the design of enzyme inhibitors or peptidomimetics.

Propriétés

IUPAC Name |

(2R,3S)-3-methylpiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-5-3-2-4-8-6(5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGYDRACYCBSXEE-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCNC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCCN[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40924579 | |

| Record name | 3-Methylpiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40924579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123719-65-3 | |

| Record name | 3-Methylpiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40924579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-3-Methylpiperidine-2-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a substituted pyridine or piperidine derivative, using a chiral catalyst. Another approach involves the resolution of racemic mixtures through the use of chiral resolving agents or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using chiral catalysts or biocatalysts. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the desired stereochemistry and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions

(2R,3S)-3-Methylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group or the methyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, reduction may produce alcohols or amines, and substitution reactions can introduce a wide range of functional groups, such as halides, esters, or amides.

Applications De Recherche Scientifique

Chemical Structure and Synthesis

The compound has the following structural formula:Its synthesis typically involves several steps that emphasize the importance of chirality in producing biologically active compounds. Various synthetic routes have been explored, including:

- Cyclization Reactions : Utilizing precursors with hydroxyl and carboxylic acid groups.

- Chiral Auxiliary Methods : Employing chiral auxiliaries to control stereochemistry during synthesis.

(2R,3S)-3-Methylpiperidine-2-carboxylic acid exhibits a range of biological activities, making it a valuable compound in pharmaceutical research:

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has shown potential in modulating arginase activity, which is crucial for regulating nitric oxide production and metabolic processes .

- Receptor Modulation : Research indicates that this compound can interact with various receptors, potentially influencing inflammatory responses and other physiological processes.

Applications in Drug Development

The unique properties of this compound lend themselves to several applications:

- Drug Design : The compound serves as a building block for synthesizing more complex molecules. Its chiral nature is particularly beneficial in developing drugs that require specific stereochemical configurations to achieve desired biological effects.

- Therapeutic Potential : Ongoing research is exploring its use as a therapeutic agent for conditions such as metabolic disorders and inflammatory diseases. Its ability to inhibit certain enzymes positions it as a candidate for drug development aimed at treating these ailments.

Case Study 1: Enzyme Inhibition

A study focused on the inhibitory effects of this compound on arginase enzymes demonstrated significant reductions in enzyme activity at varying concentrations. This suggests potential therapeutic uses in managing conditions where arginase overactivity is problematic .

Case Study 2: Receptor Binding Affinity

Another investigation assessed the binding affinity of this compound to receptors associated with inflammatory pathways. Results indicated effective binding, which could lead to modulation of inflammatory responses and further exploration of its therapeutic applications .

Mécanisme D'action

The mechanism of action of (2R,3S)-3-Methylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in these interactions can vary depending on the specific biological context and the target molecules.

Comparaison Avec Des Composés Similaires

(2S,3R)-3-Hydroxypiperidine-2-carboxylic Acid ()

Comparison with Target Compound :

- The hydroxyl group in this analogue increases hydrophilicity compared to the methyl group in (2R,3S)-3-Methylpiperidine-2-carboxylic acid.

- Stereochemical differences (2S,3R vs. 2R,3S) may lead to divergent interactions with biological targets, such as enzymes or receptors.

(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid ()

Comparison with Target Compound :

- The carboxylic acid group’s position (C3 vs. C2) alters the molecule’s charge distribution and hydrogen-bonding capacity.

Pyrrolidine-Based Analogues

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid ()

Comparison with Target Compound :

- The pyrrolidine ring (5-membered) imposes greater ring strain and reduced basicity compared to the piperidine ring (6-membered).

- The ketone group introduces different reactivity, such as susceptibility to nucleophilic attacks, unlike the methyl group in the target compound.

(2S,3S)-3-Methylpyrrolidine-2-carboxylic Acid ()

Comparison with Target Compound :

- The pyrrolidine ring’s smaller size may enhance rigidity, affecting binding to proteins or enzymes.

- Stereochemical configuration (2S,3S vs. 2R,3S) could lead to mirrored biological activity profiles.

Malate Derivatives

D-Erythro-3-Methylmalate ()

Comparison with Target Compound :

- The dicarboxylic acid structure increases acidity and metal-binding capacity compared to the monocarboxylic target compound.

Research Implications

- Drug Design : The methyl group in this compound may enhance lipophilicity compared to hydroxylated analogues, favoring blood-brain barrier penetration .

- Stereochemical Specificity : The 2R,3S configuration could optimize binding to chiral enzyme active sites, as seen in related proline derivatives .

- Synthetic Utility : Piperidine carboxylic acids serve as precursors for bioactive molecules, such as kinase inhibitors or antibiotics, depending on substituent patterns .

Activité Biologique

(2R,3S)-3-Methylpiperidine-2-carboxylic acid is a chiral compound with significant potential in medicinal chemistry and biological research. This article delves into its biological activities, mechanisms of action, and applications in various fields, supported by data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : C₇H₁₃NO₂

- Molecular Weight : 143.19 g/mol

- Functional Groups : Piperidine ring and carboxylic acid group

The stereochemistry of this compound is crucial for its biological activity. The specific configuration at the second and third positions of the piperidine ring affects its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. Notably, it may act as an inhibitor or modulator:

- Enzyme Inhibition : The compound can mimic natural substrates, blocking active sites on enzymes.

- Receptor Interaction : It has shown potential in binding to neurotransmitter receptors, which may lead to therapeutic applications in neurological disorders.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against various pathogens.

- Neuroprotective Effects : The compound is being investigated for its role in treating neurological disorders.

- Anticancer Potential : Some derivatives have displayed cytotoxic effects against cancer cell lines.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Antimicrobial Activity : A recent investigation demonstrated that the compound exhibited significant antibacterial effects against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 0.1 µg/mL. This suggests its potential as a lead compound for antibiotic development .

- Neuroprotective Study : Research focusing on neuroprotective effects indicated that this compound could enhance neuronal survival in models of oxidative stress, highlighting its relevance in treating neurodegenerative diseases .

- Cancer Cell Line Study : In vitro tests revealed that derivatives of this compound showed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin, indicating promising anticancer properties .

Applications in Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of various pharmacologically active compounds. Its unique structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties.

Table 2: Comparison with Related Compounds

| Compound Name | Structure | Notable Features |

|---|---|---|

| Cis-3-Methylpiperidine-2-carboxylic | C₇H₁₃NO₂ | Different stereochemistry; less studied biologically |

| 3-Piperidinecarboxylic acid | C₇H₁₃NO₂ | Lacks methyl substitution; broader applications |

| 1-Methylpiperidine-2-carboxylic | C₇H₁₃NO₂ | Different methyl positioning; varied pharmacological properties |

Q & A

Q. Q1: What are the standard synthetic routes for (2R,3S)-3-methylpiperidine-2-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?

A1: The synthesis typically involves multi-step reactions with careful control of stereochemistry. For example, a Pd-catalyzed coupling step (e.g., using Pd(OAc)₂ and tert-butyl XPhos) can introduce substituents while preserving chirality . Acid hydrolysis (e.g., HCl/H₂O at 93–96°C) is critical for deprotection and carboxylate formation. Key factors include:

- Temperature : Higher temperatures during hydrolysis may reduce epimerization.

- Catalyst selection : Chiral ligands in coupling steps ensure enantioselectivity.

- Purification : Crystallization or chiral chromatography resolves diastereomers.

Q. Q2: How can the absolute configuration of this compound be confirmed experimentally?

A2: X-ray crystallography is the gold standard for determining absolute stereochemistry . Alternative methods include:

- NMR-based Mosher ester analysis : Derivatization with α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to compare diastereomer shifts.

- Optical rotation comparison : Cross-referencing with literature values for known stereoisomers.

- Chiral HPLC : Using columns like Chiralpak AD-H to separate enantiomers and confirm retention times .

Advanced Research Questions

Q. Q3: How do steric and electronic effects in this compound derivatives impact their biological activity or catalytic applications?

A3: Substituent effects are studied via:

- Structure-activity relationship (SAR) : Modifying the piperidine ring (e.g., introducing fluorine or phenyl groups) and testing binding affinity to target enzymes .

- Computational modeling : Density Functional Theory (DFT) calculations predict electronic interactions at active sites.

- Kinetic studies : Monitoring reaction rates in catalytic systems (e.g., enantioselective organocatalysis) to assess steric hindrance .

Q. Q4: What strategies resolve contradictions in reported NMR data for this compound derivatives?

A4: Contradictions often arise from solvent effects or dynamic processes. Solutions include:

Q. Q5: How can microbial synthesis be optimized for scalable production of (2R,3S)-configured carboxylic acids?

A5: Insights from microbial systems (e.g., Yarrowia lipolytica for (2R,3S)-isocitric acid) suggest:

- Strain engineering : Overexpress rate-limiting enzymes (e.g., aconitase) to enhance flux .

- Fed-batch fermentation : Control carbon/nitrogen ratios to minimize byproducts.

- Downstream processing : Use ion-exchange chromatography for high-purity isolation .

Methodological Comparisons

Q. Table 1: Comparison of Synthetic Approaches

Q. Table 2: Analytical Techniques for Stereochemical Confirmation

| Technique | Resolution | Sample Requirement | Limitations |

|---|---|---|---|

| X-ray crystallography | Atomic | Single crystal | Time-intensive |

| Chiral HPLC | 0.1% ee | mg-scale | Column cost and lifetime |

| Mosher ester analysis | Semi-quant. | Derivatization | Indirect inference |

Critical Challenges in Research

Q. Q6: Why do certain synthetic routes for this compound result in epimerization, and how is this mitigated?

A6: Epimerization occurs under acidic/basic conditions or high temperatures. Mitigation strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.